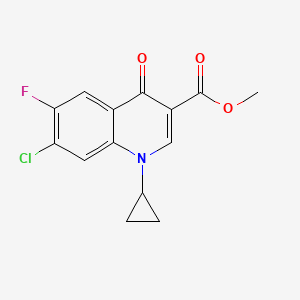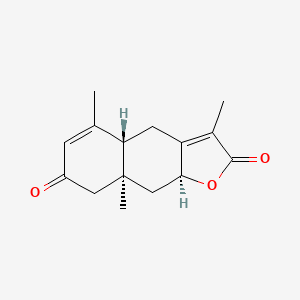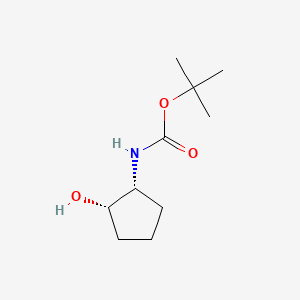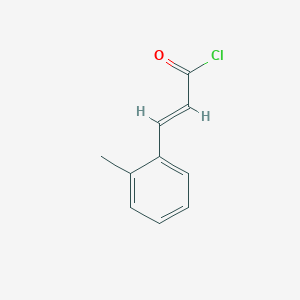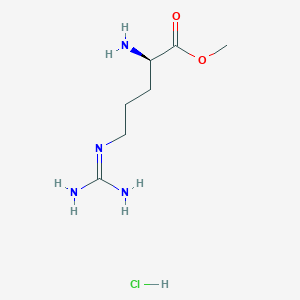
D-Arginine methyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Arginine methyl ester hydrochloride is a derivative of the amino acid arginine . It is a white to off-white powder . It is used in various fields due to its excellent surface properties and considerable antimicrobial activity .
Synthesis Analysis
The synthesis of D-Arginine methyl ester hydrochloride involves the condensation of an acid chloride, preferably a fatty acid with a number of carbon atoms between 8 and 14, with esterified amino acids, preferably basic-type amino acids, like L-Lysine and L-arginine . The method comprises a first step in which the esterification of the amino acid with an alcohol is performed and a second step for the condensation with a chloride of fatty acid, using Schotten Baumann conditions .Molecular Structure Analysis
The molecular formula of D-Arginine methyl ester hydrochloride is C7H16N4O2·2HCl . The IUPAC name is methyl (2R)-2-amino-5- { [imino (2-oxido-2-oxohydrazino)methyl]amino}pentanoate hydrochloride .Chemical Reactions Analysis
D-Arginine methyl ester hydrochloride can be used in the transformation of Nα-Cocoyl-L-Arginine ethyl ester, DL-Pyroglutamic acid salt as an inactivator . It can also be used in the preparation of Nα-lauroyl arginine methyl ester Hydrochloride (LAM), in gel emulsions of the system water/C14E4/decane .Physical And Chemical Properties Analysis
D-Arginine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 261.15 . It is hygroscopic and should be stored under inert gas .科学的研究の応用
Enzyme Kinetics : D-Arginine methyl ester has been used to study the kinetics of enzyme-catalyzed hydrolysis. Goto (1980) investigated the hydrolysis of dansyl-D-arginine methyl ester (D-DAME) by trypsin and found that the enzyme-substrate complex undergoes significant conformational changes, indicating the complexity of the hydrolysis mechanism (Goto, 1980).
Free Radical Scavenging : Rehman et al. (1997) studied the scavenging properties of various arginine derivatives, including D-Arginine, on hydroxyl radicals. Their findings suggest that D-Arginine can act as an effective scavenger of these reactive species (Rehman, Whiteman, & Halliwell, 1997).
Pharmacological Effects : Giraldelo et al. (1994) explored the effects of D-Arginine on rat paw edema and found that it had no significant impact on the oedematogenic responses induced by certain agents, suggesting its limited role in these specific inflammatory processes (Giraldelo et al., 1994).
Surfactant Properties : Shahzadi et al. (2019) synthesized arginine-based cationic surfactants and evaluated their biodegradability and cytotoxicity. Their work highlights the potential use of arginine esters as alternative surfactants in drug formulation, particularly in hydrophobic ion pairing with hydrophilic drugs (Shahzadi et al., 2019).
Role in Learning and Memory : Yamada et al. (1995) investigated the effects of NG-nitro-L-arginine methyl ester, a related compound, on learning and memory in rats, providing insights into the broader implications of arginine derivatives in neurological processes (Yamada et al., 1995).
Safety and Hazards
特性
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVHMRBXIJTLBM-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine methyl ester hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)

![Borate(1-), tetrakis([1,1/'-biphenyl]-4-yl)-, sodiuM(1:1)](/img/no-structure.png)
